Bienvenue dans la boutique en ligne BenchChem!

(Ile76)-TNF-a (70-80) (human)

Endothelial cell biology Malaria cytoadherence TNF receptor selectivity

(Ile76)-TNF-α (70-80) (human), CAS 163045-82-7, is a synthetic 11-mer peptide (sequence PSTHVLITHTI) corresponding to residues 70–80 of human tumor necrosis factor-alpha with an isoleucine substitution at position 76. It functions as a TNF receptor agonist that selectively reproduces the leukocyte-activating properties of full-length TNF-α while avoiding hallmark toxicities such as endothelial cell adhesion molecule upregulation and procoagulant activity.

Molecular Formula C55H91N15O16
Molecular Weight 1218.4 g/mol
CAS No. 163045-82-7
Cat. No. B1495791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ile76)-TNF-a (70-80) (human)
CAS163045-82-7
Molecular FormulaC55H91N15O16
Molecular Weight1218.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C3CCCN3
InChIInChI=1S/C55H91N15O16/c1-12-27(7)40(51(81)70-43(30(10)73)53(83)63-37(19-33-21-57-24-60-33)48(78)68-44(31(11)74)54(84)67-41(55(85)86)28(8)13-2)66-46(76)35(17-25(3)4)61-50(80)39(26(5)6)65-47(77)36(18-32-20-56-23-59-32)62-52(82)42(29(9)72)69-49(79)38(22-71)64-45(75)34-15-14-16-58-34/h20-21,23-31,34-44,58,71-74H,12-19,22H2,1-11H3,(H,56,59)(H,57,60)(H,61,80)(H,62,82)(H,63,83)(H,64,75)(H,65,77)(H,66,76)(H,67,84)(H,68,78)(H,69,79)(H,70,81)(H,85,86)/t27-,28-,29+,30+,31+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
InChIKeyYLTBKQATWOTMIY-DJXVHYNQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Ile76)-TNF-α (70-80) (human) CAS 163045-82-7: Procurement-Grade TNF Peptide Mimetic for Selective Immunomodulation Research


(Ile76)-TNF-α (70-80) (human), CAS 163045-82-7, is a synthetic 11-mer peptide (sequence PSTHVLITHTI) corresponding to residues 70–80 of human tumor necrosis factor-alpha with an isoleucine substitution at position 76 [1]. It functions as a TNF receptor agonist that selectively reproduces the leukocyte-activating properties of full-length TNF-α while avoiding hallmark toxicities such as endothelial cell adhesion molecule upregulation and procoagulant activity [2]. Originally characterized by Kumaratilake et al. (1995), this peptide is supplied as a lyophilized powder (MW 1218.43 Da, purity typically ≥95%) for in vitro and in vivo immunological research applications [3].

Why Generic TNF-α or Alternative Peptide Fragments Cannot Substitute for (Ile76)-TNF-α (70-80) in Functional Selectivity Studies


Full-length recombinant human TNF-α engages both p55 (TNFR1) and p75 (TNFR2) receptors ubiquitously, triggering pleiotropic responses that include beneficial neutrophil activation but also severe toxicities—endothelial adhesion molecule upregulation, procoagulant activity, and systemic inflammatory syndrome [1]. Other TNF-α-derived peptide fragments display divergent and often non-overlapping activity profiles; for instance, Rathjen et al. (1993) demonstrated that peptide 43-68 possesses anti-tumor cytotoxicity but lacks neutrophil-stimulating activity, while peptide 73-94 activates neutrophils without tumor cell cytotoxicity [2]. The 70-80 fragment with the Ile76 substitution uniquely retains the host-protective leukocyte activation functions of TNF-α while simultaneously lacking endothelial-activating and procoagulant properties, and—critically—actively inhibits TNF-α-induced pathological endothelial adhesion [1]. Generic interchange with full-length TNF-α, alternative TNF-derived peptides, or unrelated TNF receptor agonists will therefore produce qualitatively different experimental outcomes and cannot replicate this compound's functional selectivity signature.

(Ile76)-TNF-α (70-80) Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Full-Length TNF-α and Alternative Peptide Fragments


Absence of Endothelial Cell Adhesion Molecule Upregulation: Direct Contrast with Full-Length TNF-α

In a direct head-to-head comparison, full-length TNF-α significantly increased adhesion molecule expression on endothelial cells and promoted binding of P. falciparum-infected erythrocytes to endothelial cells—a pathological process linked to cerebral malaria. In contrast, TNF(70-80) peptide at functionally active concentrations did not increase endothelial adhesion molecule expression and failed to promote infected erythrocyte binding. Furthermore, the peptide actively inhibited the TNF-α-induced increase in adhesion of P. falciparum-infected erythrocytes to endothelial cells, demonstrating a functional antagonism of this specific toxic pathway while retaining leukocyte-stimulatory activity [1].

Endothelial cell biology Malaria cytoadherence TNF receptor selectivity Vascular inflammation

Retained PMN Respiratory Burst Priming and Degranulation Activity Comparable to Full-Length TNF-α

TNF(70-80) stimulated and primed human polymorphonuclear leukocytes (PMN) for an increased respiratory burst and release of granule constituents in response to a second agonist (fMLP), as measured by luminol-enhanced chemiluminescence and lysosomal enzyme release assays. This activity was quantitatively inhibited by monoclonal antibodies against both the p55 and p75 TNF receptors as well as by a TNF-neutralizing mAb, confirming that the peptide signals through the same receptors as full-length TNF-α. The upregulation of CR3 (CD18/CD11b) and FcγRIII on PMN by the peptide was consistent with its functional enhancement of parasite killing [1].

Neutrophil priming Respiratory burst Degranulation Innate immunity

Dose-Dependent Macrophage Activation and Mycobacterial Growth Inhibition Matched to Full-Length TNF-α

In the RAW264.7 murine macrophage cell line infected with M. bovis BCG, TNF(70-80) synergized with IFN-γ to produce a dose-dependent reduction in mycobacterial replication (measured by ³H-uracil incorporation) and a concomitant dose-dependent release of nitric oxide (measured as nitrite in culture supernatants). The peptide was tested at 0.31, 1.25, and 5.0 μg/ml in parallel with full-length human TNF-α, and the dose-response relationship was comparable between the two. Both nitrite release and BCG growth inhibition were abrogated by competitive inhibitors of L-arginine (blocking iNOS) and by a soluble form of the Type 1 TNF receptor, confirming that TNF(70-80) signals through TNFR1 to activate iNOS-dependent mycobacterial killing [1].

Macrophage activation Nitric oxide Mycobacterial infection BCG model

Absence of Endothelial Procoagulant Activity and In Vivo TNF-Associated Toxicity

Rathjen et al. (1993) systematically screened overlapping TNF-α-derived peptides across multiple functional assays and demonstrated that peptides encompassing the 54–94 region (which includes the 70-80 fragment) possessed neutrophil-stimulatory activity but did not elicit procoagulant activity in cultured bovine aortic endothelial cells—a potentially lethal side effect of elevated TNF-α levels in vivo [1]. Subsequent in vivo toxicity studies confirmed that TNF(70-80) does not possess the typical toxic effects of full-length TNF-α, including the absence of shock-like symptoms, weight loss, and mortality that are characteristic of systemic TNF-α administration [2]. The peptide is explicitly described as a 'nontoxic TNF-mimetic peptide' in multiple independent in vivo infection models [3].

Toxicity profiling Procoagulant activity Endothelial safety In vivo tolerability

Route-Dependent Therapeutic Index: Intrapulmonary Efficacy vs. Systemic Toxicity

Laichalk et al. (1998) demonstrated a striking route-dependent dichotomy for TNF(70-80) in a murine Klebsiella pneumoniae pneumonia model. Intratracheal (i.t.) administration of TNF(70-80) augmented host defense, resulting in improved bacterial clearance and survival. In contrast, intraperitoneal (i.p.) administration of the same peptide resulted in enhanced rather than decreased lethality compared to animals receiving either TNF(70-80) or control peptide intratracheally [1]. This route-dependent outcome was not observed with a control peptide, and the MeSH record for this compound explicitly notes that it yields 'leukocyte-activating benefits of TNF without associated toxicity' specifically when administered intrapulmonary [2].

Route of administration Pneumonia model Host defense Drug delivery

Sequence-Level Activity Dissection: The 70-80 Region Uniquely Separates Neutrophil Activation from Tumor Cytotoxicity

Rathjen et al. (1993) performed a systematic dissection of the human TNF-α primary sequence into overlapping synthetic peptides and tested each for three distinct functional activities: neutrophil stimulation (enhanced chemiluminescence and superoxide production), direct tumor cell cytotoxicity (WEHI-164 cells), and endothelial procoagulant activity. Peptide 43-68 possessed anti-tumor cytotoxicity but lacked neutrophil-stimulating activity. Peptide 132-150 also exhibited anti-tumor activity. In contrast, peptides from the 54-94 region (which encompasses 70-80) possessed neutrophil-stimulatory activity without tumor cytotoxicity. Specifically, peptide 73-94 activated neutrophils and caused in vivo tumor regression (presumably via neutrophil-mediated mechanisms) without direct in vitro cytotoxicity, while peptide 63-83 activated neutrophils in vitro but lacked in vivo tumor regression activity [1]. This functional mapping demonstrates that the 70-80 region occupies a unique position in the TNF-α structure-activity landscape, selectively encoding neutrophil activation signals while lacking tumor cytotoxicity and procoagulant motifs present in adjacent regions.

Structure-activity relationship TNF peptide mapping Neutrophil selectivity Tumor cytotoxicity

Optimal Research Application Scenarios for (Ile76)-TNF-α (70-80) Based on Quantitative Differentiation Evidence


Decoupling TNF-α-Mediated Neutrophil Activation from Endothelial Pathology in Vascular Inflammation Models

In experimental systems where TNF-α drives both protective neutrophil responses and deleterious endothelial activation (e.g., cerebral malaria cytoadherence assays, sepsis models, ischemia-reperfusion injury), TNF(70-80) uniquely activates neutrophil killing functions without upregulating endothelial adhesion molecules or promoting infected erythrocyte binding—and actively inhibits TNF-α-induced pathological adhesion [1]. This enables clean experimental dissociation of the two TNF-α effector arms that is impossible with full-length TNF-α or non-selective TNF receptor agonists.

In Vivo Anti-Mycobacterial Host Defense Studies Requiring Repeated or Prolonged TNF-α Agonist Dosing

Full-length TNF-α is severely limited in chronic in vivo infection models due to cumulative toxicity. TNF(70-80) has demonstrated efficacy in both acute (Klebsiella pneumonia) and chronic (M. bovis BCG granuloma) infection models without the systemic toxicity of native TNF-α, including the ability to prevent BCG recrudescence in CD4+ T cell-depleted mice when administered concomitantly [2] [3]. This makes the peptide the preferred TNF-α mimetic for longitudinal host defense studies where repeated dosing is required.

Elucidating TNF Receptor I Signaling Pathways in Macrophage Activation and iNOS-Dependent Pathogen Killing

TNF(70-80) signals through TNFR1 to activate iNOS-dependent mycobacterial growth inhibition in IFN-γ-primed macrophages with potency comparable to full-length TNF-α [4]. Because the peptide lacks the additional signaling complexity introduced by TNFR2 engagement and endothelial-directed activities, it provides a cleaner pharmacological tool for dissecting TNFR1-specific signaling cascades in macrophage activation, nitrite production, and intracellular pathogen control.

Structure-Activity Relationship (SAR) Studies Mapping TNF-α Functional Domains to Discrete Biological Responses

As demonstrated by Rathjen et al. (1993), different regions of the TNF-α primary sequence encode distinct functional activities (neutrophil activation, tumor cytotoxicity, procoagulant activity) that map to non-overlapping peptide fragments [5]. TNF(70-80) serves as the reference standard for the neutrophil-activating, non-cytotoxic, non-procoagulant functional domain, making it an essential comparator in any SAR campaign aiming to design next-generation TNF-α-derived therapeutics with reduced toxicity profiles.

Quote Request

Request a Quote for (Ile76)-TNF-a (70-80) (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.